N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the thiophene and morpholine moieties. Common reagents used in these reactions include thionyl chloride, morpholine, and thiophene-2-carboxylic acid. Reaction conditions often involve heating under reflux and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and automated systems would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties, making it a candidate for biochemical assays.
Medicine
Medicinally, compounds like N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.
Thiophene Derivatives: Compounds with a thiophene ring are known for their electronic properties and are used in various applications.
Morpholine Derivatives: These compounds contain the morpholine ring and are often used in medicinal chemistry.
Uniqueness
N-(5,7-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE is unique due to the combination of the benzothiazole, thiophene, and morpholine moieties in its structure. This unique combination may confer distinct biological and chemical properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c1-14-12-15(2)18-16(13-14)21-20(27-18)23(19(24)17-4-3-11-26-17)6-5-22-7-9-25-10-8-22;/h3-4,11-13H,5-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQHHRQXLUMPCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CS4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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